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Introduction
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with 12-

carbon acyl chains, making it a valuable component in the construction of artificial cell

membranes.[1][2] Its relatively low phase transition temperature and well-defined physical

properties allow for the creation of fluid and stable model membranes at or near room

temperature. These characteristics make DLPC an ideal candidate for a variety of research

applications, including the study of membrane protein function, drug-membrane interactions,

and the development of lipid-based drug delivery systems.[1][3]

This document provides detailed application notes and protocols for utilizing DLPC in the

formation of artificial cell membranes, including liposomes, supported lipid bilayers (SLBs), and

nanodiscs.

Physicochemical Properties of DLPC
A summary of the key physicochemical properties of DLPC is presented in the table below. This

data is essential for designing experiments and interpreting results involving DLPC-containing

artificial membranes.
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Property Value References

Molecular Weight 621.83 g/mol [1][2]

Chemical Formula C32H64NO8P [1][2]

Main Phase Transition

Temperature (Tm)
-1 to 1.7 °C

Bilayer Thickness ~3.0 nm [4]

Critical Micelle Concentration

(CMC)

Not typically forming micelles

in aqueous solution, self-

assembles into bilayers.

[5][6][7]

Applications and Protocols
Liposome Formation
DLPC is commonly used to form unilamellar vesicles (liposomes), which serve as excellent

models for cellular membranes and are widely used in drug delivery research. The following

protocol describes the preparation of DLPC liposomes using the thin-film hydration method

followed by extrusion.

Materials:

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) powder

Chloroform

Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Argon or Nitrogen gas

Round-bottom flask

Rotary evaporator

Water bath sonicator
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Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Glass syringes

Procedure:

Lipid Film Formation: a. Dissolve a known amount of DLPC in chloroform in a round-bottom

flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall

of the flask. c. Further dry the film under a gentle stream of argon or nitrogen gas for at least

30 minutes to remove any residual solvent.

Hydration: a. Add the desired hydration buffer to the flask containing the dry lipid film. The

buffer should be pre-warmed to a temperature above the phase transition temperature of

DLPC (e.g., 25 °C). b. Gently agitate the flask to hydrate the lipid film, leading to the

formation of multilamellar vesicles (MLVs). This can be facilitated by brief sonication in a

water bath.

Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore

size (e.g., 100 nm). b. Transfer the MLV suspension into a glass syringe. c. Pass the

suspension through the extruder membrane back and forth for an odd number of passes

(e.g., 11 or 21 times). This process disrupts the MLVs and forms unilamellar vesicles (LUVs)

of a defined size.

Characterization: a. Determine the size distribution and polydispersity index (PDI) of the

prepared liposomes using Dynamic Light Scattering (DLS). b. The morphology of the

liposomes can be visualized using techniques such as Transmission Electron Microscopy

(TEM) or Atomic Force Microscopy (AFM).
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Caption: Process of forming a supported lipid bilayer.
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Membrane Protein Reconstitution in Nanodiscs
Nanodiscs are soluble, nanoscale lipid bilayers stabilized by a "belt" of membrane scaffold

proteins (MSPs). They provide a native-like environment for studying the structure and function

of membrane proteins in a detergent-free solution. DLPC is often used for nanodisc formation

due to its favorable properties.

Materials:

Purified membrane protein of interest, solubilized in detergent

Membrane Scaffold Protein (MSP), e.g., MSP1D1

DLPC

Sodium cholate

Bio-Beads or similar detergent removal system

Buffer for reconstitution (e.g., Tris-HCl, NaCl, pH 7.5)

Size-exclusion chromatography (SEC) column

Procedure:

Preparation of Components: a. Prepare a stock solution of DLPC solubilized in sodium

cholate. b. Ensure the purified membrane protein and MSP are in a compatible buffer.

Assembly Reaction: a. Combine the detergent-solubilized membrane protein, MSP, and

cholate-solubilized DLPC in a microcentrifuge tube. The molar ratios of these components

are critical and need to be optimized for each specific protein. A common starting point is a

protein:MSP:DLPC ratio of 1:2:100. b. Incubate the mixture on ice for 1-2 hours to allow for

the components to equilibrate.

Detergent Removal: a. Add Bio-Beads to the assembly mixture to initiate the removal of the

detergent. b. Incubate the mixture with gentle rotation at a temperature suitable for the

stability of the target protein (often 4 °C) for several hours to overnight. This allows for the

self-assembly of the nanodiscs.
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Purification: a. Remove the Bio-Beads. b. Purify the reconstituted nanodiscs from empty

nanodiscs and aggregated protein using size-exclusion chromatography (SEC).

Characterization: a. Analyze the fractions from SEC by SDS-PAGE to confirm the co-elution

of the membrane protein and MSP. b. The homogeneity and size of the nanodiscs can be

assessed by DLS and negative-stain electron microscopy.
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Caption: Reconstitution of a membrane protein into DLPC nanodiscs.

Conclusion
DLPC is a versatile and valuable tool for the construction of artificial cell membranes. Its well-

characterized physical properties and ease of use in forming liposomes, supported lipid

bilayers, and nanodiscs make it an essential component for researchers in various fields,

including biophysics, biochemistry, and drug development. The protocols and data provided in

this document serve as a comprehensive guide for the successful application of DLPC in

creating robust and reliable model membrane systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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